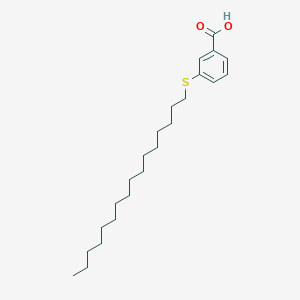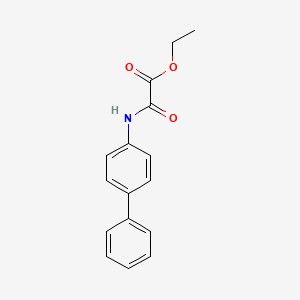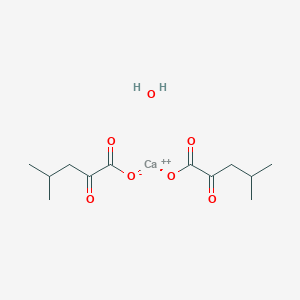
2-(4-chloro-3,5-dimethylphenoxy)-N'-propionylacetohydrazide
説明
2-(4-Chloro-3,5-dimethylphenoxy)-N’-propionylacetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a phenoxy group substituted with chlorine and methyl groups, along with a propionylacetohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N’-propionylacetohydrazide typically involves the following steps:
Preparation of 4-chloro-3,5-dimethylphenol: This can be achieved through the chlorination of 3,5-dimethylphenol.
Formation of 4-chloro-3,5-dimethylphenoxyacetic acid: The phenol is reacted with chloroacetic acid under basic conditions.
Synthesis of 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid: The acetic acid derivative is further reacted with propanoic acid.
Formation of 2-(4-chloro-3,5-dimethylphenoxy)-N’-propionylacetohydrazide: The final step involves the reaction of the propanoic acid derivative with hydrazine hydrate under acidic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.
Reduction: Reduction reactions may target the hydrazide moiety.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Reduced forms of the hydrazide, such as hydrazines.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
2-(4-Chloro-3,5-dimethylphenoxy)-N’-propionylacetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N’-propionylacetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can interact with hydrophobic pockets, while the hydrazide moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
- 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid
- 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride
- 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid
Comparison:
- 2-(4-Chloro-3,5-dimethylphenoxy)-N’-propionylacetohydrazide is unique due to the presence of the hydrazide moiety, which imparts distinct reactivity and potential biological activity.
- 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid lacks the hydrazide group, making it less reactive in certain contexts.
- 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride is more reactive due to the presence of the acyl chloride group, which can readily undergo nucleophilic substitution.
- 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid has a different substitution pattern, affecting its chemical and biological properties.
特性
IUPAC Name |
N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]propanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-4-11(17)15-16-12(18)7-19-10-5-8(2)13(14)9(3)6-10/h5-6H,4,7H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNGWQZHRDWJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)COC1=CC(=C(C(=C1)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901162943 | |
| Record name | Propanoic acid, 2-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301226-91-5 | |
| Record name | Propanoic acid, 2-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301226-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





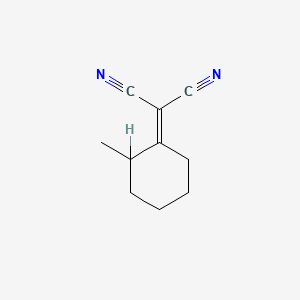

![8-[(2-aminophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7772141.png)

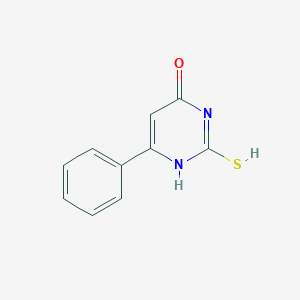
![3-[(3-methylbenzoyl)amino]benzoic Acid](/img/structure/B7772183.png)


